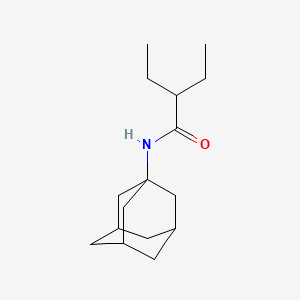
N-1-adamantyl-2-ethylbutanamide
Descripción general
Descripción
N-1-adamantyl-2-ethylbutanamide, also known as AEBP1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEBP1 belongs to the class of adamantane derivatives, which are known for their unique physical and chemical properties. In
Aplicaciones Científicas De Investigación
Adamantane Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors
Adamantane derivatives, including N-1-adamantyl-2-ethylbutanamide, have been studied for their role as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. These compounds are of interest in structure-based drug design for their inhibitory activity against both human and mouse 11β-HSD1, potentially impacting treatments related to cortisol regulation (Younho Lee et al., 2014).
Role in Metal/Ligand Stoichiometry and Structure
Studies on N-adamantyl-2-aminopyridines (HL) have shown that they readily form C2-symmetric aminopyridinato complexes with zirconium, which are stable and lead to catalysts for ethylene polymerization. This property is significant for industrial applications, particularly in the polymer industry (Colin J. H. Morton et al., 2000).
Antim
icrobial and Antiviral ApplicationsN-1-Adamantyl derivatives have shown promising antimicrobial and antiviral activities. For instance, certain adamantyl amides of vancomycin, eremomycin, and dechloroeremomycin aglycons demonstrated significant activity against both glycopeptide-susceptible and -resistant bacteria. Some of these derivatives also exhibited good antiretroviral activity, notably against HIV-1 and HIV-2, indicating potential applications in treating or preventing viral infections (S. S. Printsevskaya et al., 2005).
Antimicrobial and Hypoglycemic Activities
Research has also explored the antimicrobial and hypoglycemic properties of novel N-(1-adamantyl)carbothioamide derivatives. These compounds showed potent antibacterial activity against various pathogens and demonstrated significant reduction in serum glucose levels in diabetic rats. Such findings highlight the potential of this compound derivatives in developing new treatments for diabetes and bacterial infections (E. S. Al-Abdullah et al., 2015).
Use in Drug Design for Neurological Conditions and Diabetes
Adamantyl-based compounds, like this compound, have been used clinically for treating neurological conditions, as antiviral agents, and in managing type 2 diabetes. Their role in drug design is multifaceted, offering benefits like increased drug stability and plasma half-life, which is crucial for clinical efficacy (J. Liu et al., 2011).
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-14(4-2)15(18)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,3-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXRKTXCYHVHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3931222.png)
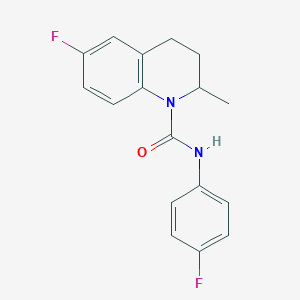
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)
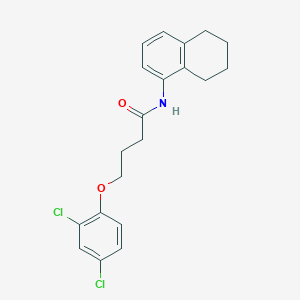
![N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931271.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)

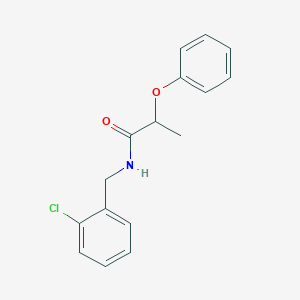
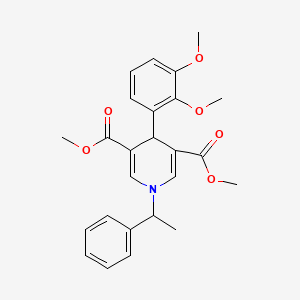
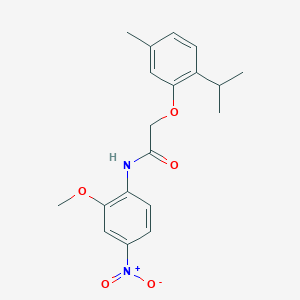
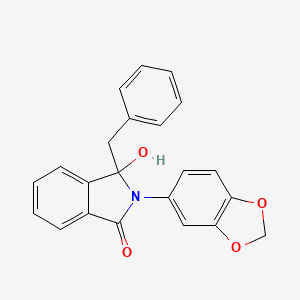
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3931312.png)